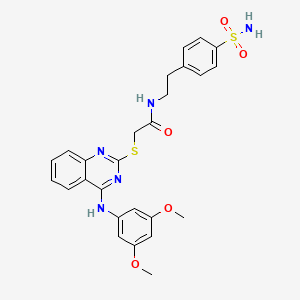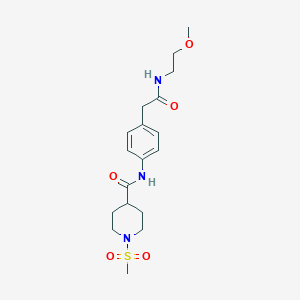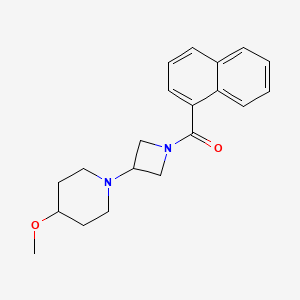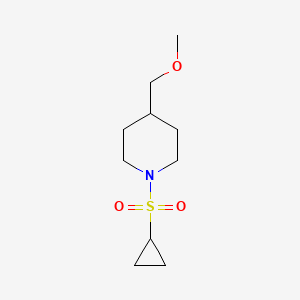
1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Attached to this ring are a cyclopropylsulfonyl group and a methoxymethyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine can be synthesized from pentanenitrile through a process known as catalytic hydrogenation . Additionally, methoxymethyl groups can be introduced through a variety of methods, including the use of methoxymethyl-triphenylphosphonium chloride .
Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . The presence of the sulfonyl and methoxymethyl groups could also influence the compound’s reactivity.
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents . The physical and chemical properties of “1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine” would be influenced by the presence of the cyclopropylsulfonyl and methoxymethyl groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Research in organic chemistry often focuses on the synthesis and characterization of novel compounds, including those containing aminobenzenesulfonamide and various cyclic compounds. For example, the development of sequential Nicholas and Pauson-Khand reactions has been explored for synthesizing unique polyheterocyclic compounds. Such methodologies facilitate the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, highlighting the versatility and value of aminobenzenesulfonamide derivatives in both organic synthesis and the pharmaceutical industry (Kaneda, 2020).
Applications in Pharmaceutical Research
Certain compounds, such as tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant because they represent the structural motif of many natural products and therapeutically relevant compounds. The review covering literature from 2010 to 2020 provides an overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis via sulfinimines, underscoring the general access to structurally diverse compounds of pharmaceutical interest (Philip et al., 2020).
Environmental and Antifungal Applications
Research into the environmental safety of surfactant classes and relevant feedstocks, including those related to aminobenzenesulfonamides, has been conducted to understand their environmental properties, fate, and toxicity. This comprehensive report covers chemical structures, use, volume information, and the process for conducting both prospective and retrospective risk assessments for large-volume chemicals with wide dispersive use. Such studies ensure that these substances, despite their high volume and widespread release into the environment, do not adversely impact aquatic or sediment environments at current levels of use (Cowan-Ellsberry et al., 2014).
Wirkmechanismus
Safety and Hazards
Handling piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage . The safety and hazards of “1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine” would likely be similar, but could also be influenced by the other functional groups present in the molecule.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-4-(methoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-14-8-9-4-6-11(7-5-9)15(12,13)10-2-3-10/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKQZTSVAWNASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

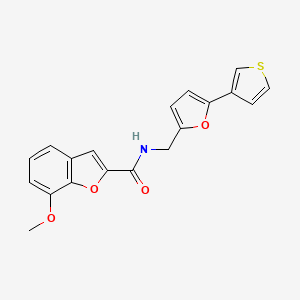
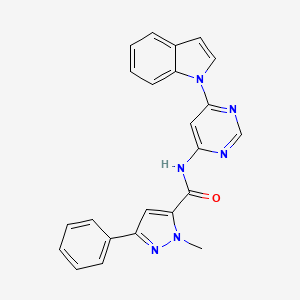
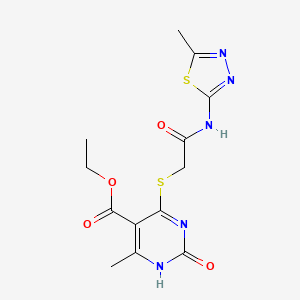

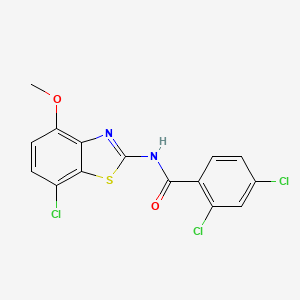
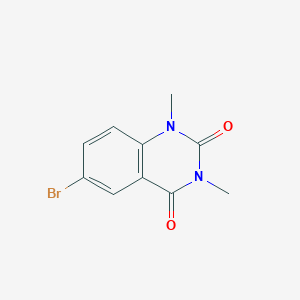
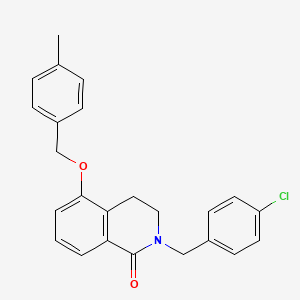
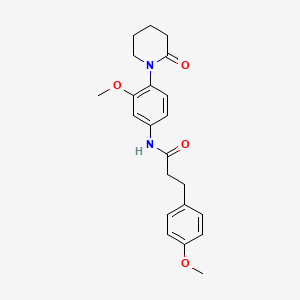
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)

![N-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2707066.png)
